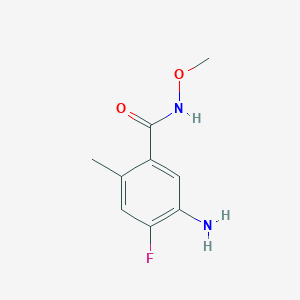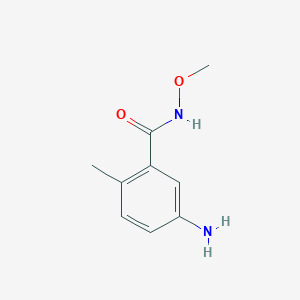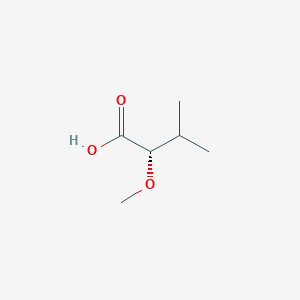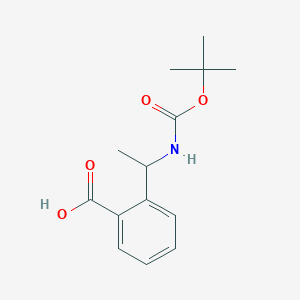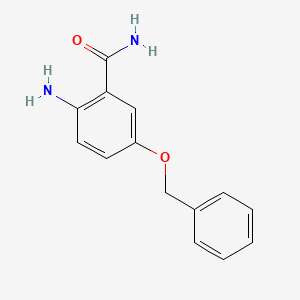
(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
説明
(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomedical Applications and Therapeutic Potentials
The scope of research on (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine and its derivatives spans various fields, including biomedical applications and the development of novel therapeutic agents. This section highlights significant scientific research applications of this compound and related structures, focusing on their roles in understanding disease mechanisms, developing diagnostic tools, and creating new treatments.
Understanding Disease Mechanisms
Research into compounds structurally related to this compound has provided insights into the mechanisms of diseases. For instance, studies on aromatic amines, a class to which this compound belongs, have elucidated their bioactivation processes and the formation of DNA adducts, offering a deeper understanding of carcinogenesis and the role of environmental carcinogens in cancer development (Wang, Hanna, Sugamori, & Grant, 2019).
Diagnostic Tool Development
Compounds with structural similarities to this compound have been explored for their potential in diagnostic applications. For example, the utilization of metalloporphyrin catalysts for the functionalization of saturated C-H bonds, as seen in certain aromatic compounds, has implications for the synthesis of diagnostic markers and probes, enhancing the detection of diseases at the molecular level (Che, Lo, Zhou, & Huang, 2011).
Therapeutic Development
The therapeutic potential of molecules structurally related to this compound has been a significant area of research. This includes the development of new analgesic compounds with reduced adverse effects, exemplified by oliceridine, a novel mu-opioid receptor agonist demonstrating selective activation of G protein and β-arrestin signaling pathways, pointing towards an improved therapeutic window for treating moderate-to-severe acute pain (Urits, Viswanath, Orhurhu, Gress, Charipova, Kaye, & Ngo, 2019). Similarly, the development of G protein-biased kappa agonists has shown promise in reducing pain and itch with fewer side effects, highlighting the therapeutic potential of targeting specific receptor pathways (Mores, Cummins, Cassell, & van Rijn, 2019).
作用機序
Target of Action
Related compounds such as (4r)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one have been shown to interact with camp-specific 3’,5’-cyclic phosphodiesterase 4a and 4d . These enzymes play a crucial role in cellular signal transduction pathways.
Biochemical Pathways
It’s possible that it may influence pathways involving camp-specific 3’,5’-cyclic phosphodiesterases, given the known targets of related compounds .
Result of Action
Based on the known targets of related compounds, it’s plausible that it may influence cellular signaling pathways, potentially leading to changes in cellular function .
特性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-14-4-2-13(3-5-14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPJMCOJMZMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)
![2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3148765.png)
![(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3148780.png)
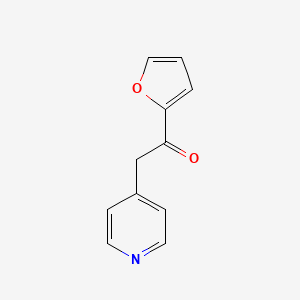
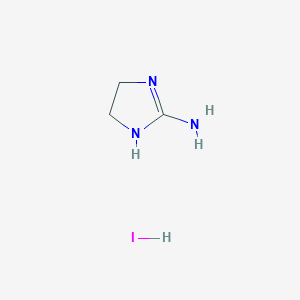
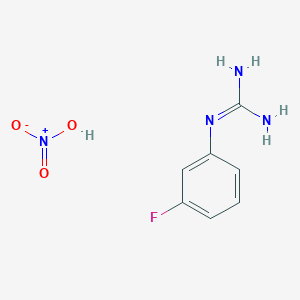
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B3148797.png)
![N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide](/img/structure/B3148803.png)
